molecular formula C19H16N4O B14231789 Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-94-2

Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B14231789
CAS No.: 821783-94-2
M. Wt: 316.4 g/mol
InChI Key: BCEGVIBFXCFBOA-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- is a complex organic compound that features a pyrazine ring, a benzofuran moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its combination of three distinct moieties (pyrazine, benzofuran, and pyridine) in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

CAS No.

821783-94-2

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

5-(1-benzofuran-2-yl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C19H16N4O/c1-2-4-17-15(3-1)11-18(24-17)16-12-23-19(13-22-16)21-10-7-14-5-8-20-9-6-14/h1-6,8-9,11-13H,7,10H2,(H,21,23)

InChI Key

BCEGVIBFXCFBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CN=C(C=N3)NCCC4=CC=NC=C4

Origin of Product

United States

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